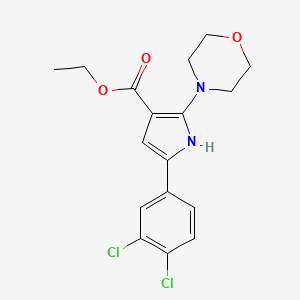

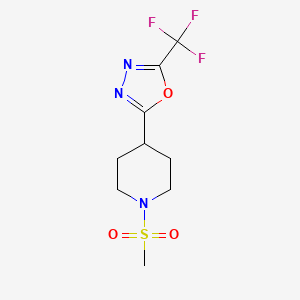

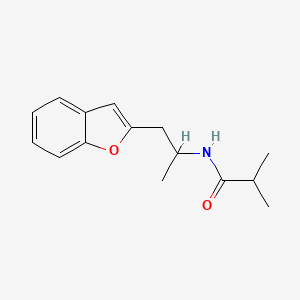

![molecular formula C6H6ClN3O B2741605 Imidazo[1,2-a]pyrazin-8(7H)-one hydrochloride CAS No. 689297-88-9](/img/structure/B2741605.png)

Imidazo[1,2-a]pyrazin-8(7H)-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . It is a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The CAS Number for 5H,6H,7H,8H-imidazo[1,2-a]pyrazine hydrochloride is 1187830-84-7 .

Synthesis Analysis

The most common synthesis of imidazo[1,2-a]pyrazin-8(7H)-one starts from 2,3-dichloropyrazine and consists of cyclization of the intermediate 3-amino-2-chloropyrazine by action of α-halocarbonyl reagents followed by hydrolysis of the resulting 8-chloroimidazo[4,3-a]-pyrazines to imidazo[1,2-a]pyrazin-8(7H)-ones .

Molecular Structure Analysis

The molecular formula of 5H,6H,7H,8H-imidazo[1,2-a]pyrazine hydrochloride is C6 H9 N3 .

Chemical Reactions Analysis

Imidazo[1,2-a]pyrazines are functionalized through various strategies including transition metal catalysis, metal-free oxidation, and photocatalysis .

Aplicaciones Científicas De Investigación

Organic Synthesis and Drug Development

Imidazo[1,2-a]pyrazine acts as a valuable scaffold in organic synthesis and drug discovery . Researchers have explored its synthetic methods and reactivity to create novel compounds. Its unique structure allows for functionalization, making it an attractive building block for drug candidates.

Materials Science

Imidazo[1,2-a]pyrazin-8(7H)-one hydrochloride has potential applications in materials science. Its aromatic heterocyclic structure can contribute to the design of new materials with specific properties. Researchers investigate its use in optoelectronic devices, sensors, and other technological advancements .

Mecanismo De Acción

Target of Action

Imidazo[1,2-a]pyrazin-8(7H)-one hydrochloride is a versatile scaffold in organic synthesis and drug development

Mode of Action

It is known that the compound has multifarious biological activity , but the specifics of its interaction with its targets and the resulting changes are not well-documented

Biochemical Pathways

Imidazo[1,2-a]pyrazin-8(7H)-one hydrochloride is involved in various chemosynthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation . .

Result of Action

It is known that the compound has multifarious biological activity

Direcciones Futuras

Propiedades

IUPAC Name |

7H-imidazo[1,2-a]pyrazin-8-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O.ClH/c10-6-5-7-1-3-9(5)4-2-8-6;/h1-4H,(H,8,10);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGUJEKGCEDUSBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CN=C2C(=O)N1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-a]pyrazin-8(7H)-one hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

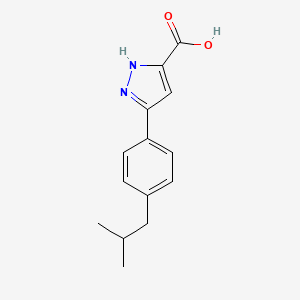

![5-methyl-7-(4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2741528.png)

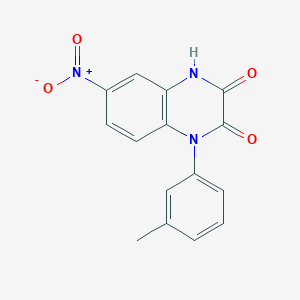

![4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2741532.png)

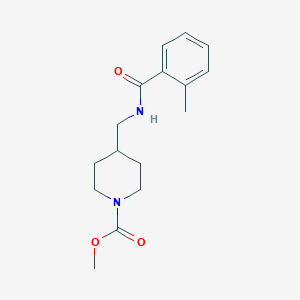

![2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2741535.png)

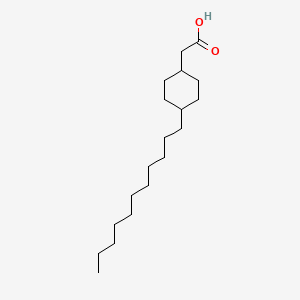

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)cyclohex-3-enecarboxamide](/img/structure/B2741545.png)